molecular formula C6H12N2O2 B14327358 N-tert-Butyl-N-(2-oxoethyl)nitrous amide CAS No. 111318-23-1

N-tert-Butyl-N-(2-oxoethyl)nitrous amide

Cat. No.: B14327358
CAS No.: 111318-23-1
M. Wt: 144.17 g/mol
InChI Key: JIBUEUFFOAFBLY-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-(2-oxoethyl)nitrous amide is an organic compound with the molecular formula C7H13NO2. It is a colorless liquid that is typically used as a reagent in organic synthesis. The compound is known for its role in various chemical reactions, particularly in the formation of N-nitroso amides.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-N-(2-oxoethyl)nitrous amide can be synthesized through the reaction of tert-butyl nitrite with secondary amides. The reaction typically involves the use of tert-butyl alcohol as a solvent. The process is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of di-tert-butyl dicarbonate and nitriles, catalyzed by copper(II) triflate (Cu(OTf)2). This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-(2-oxoethyl)nitrous amide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions to form different amides.

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-nitroso amides

    Reduction: Amines

    Substitution: Various substituted amides

Scientific Research Applications

N-tert-Butyl-N-(2-oxoethyl)nitrous amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-(2-oxoethyl)nitrous amide involves the formation of nitroso compounds through the reaction with secondary amides. The molecular targets include amide groups, which undergo nitrosation to form N-nitroso amides. This reaction is facilitated by the presence of tert-butyl nitrite and is typically carried out in the presence of tert-butyl alcohol .

Comparison with Similar Compounds

Properties

IUPAC Name

N-tert-butyl-N-(2-oxoethyl)nitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-6(2,3)8(7-10)4-5-9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBUEUFFOAFBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC=O)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552699
Record name N-tert-Butyl-N-(2-oxoethyl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111318-23-1
Record name N-tert-Butyl-N-(2-oxoethyl)nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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